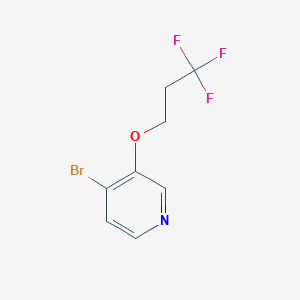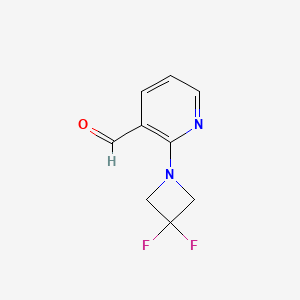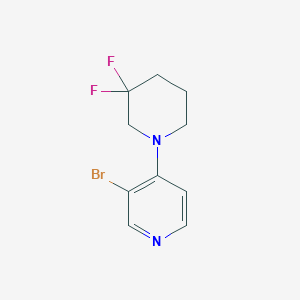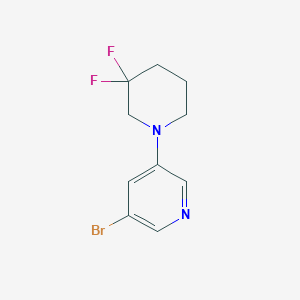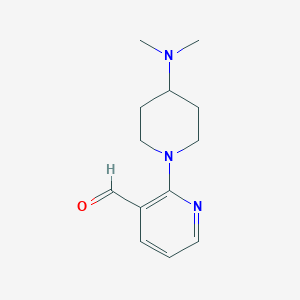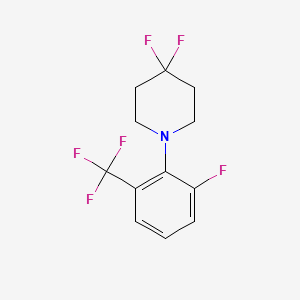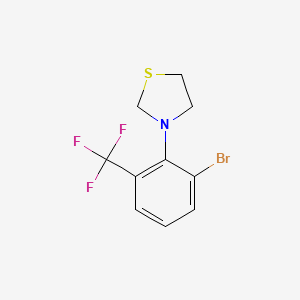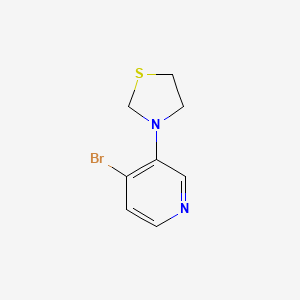
Cyclobutyl(piperazin-1-yl)methanone hydrochloride
Vue d'ensemble
Description
Cyclobutyl(piperazin-1-yl)methanone hydrochloride is a chemical compound with the CAS Number: 1428443-87-1 . It has a molecular weight of 204.7 and its IUPAC name is cyclobutyl (piperazin-1-yl)methanone hydrochloride . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H16N2O.ClH/c12-9(8-2-1-3-8)11-6-4-10-5-7-11;/h8,10H,1-7H2;1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 204.7 and its linear formula is C9H17ClN2O .Applications De Recherche Scientifique
Anticancer and Antituberculosis Potential
Cyclobutyl(piperazin-1-yl)methanone derivatives have been explored for their potential in treating diseases like cancer and tuberculosis. Research indicates that certain derivatives exhibit significant in vitro anticancer activity against human breast cancer cell lines and noteworthy antituberculosis activity against standard strains of M. tb h37Rv. These studies highlight the compound's potential as a dual-functional agent targeting both cancerous cells and tuberculosis-causing bacteria (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
The antimicrobial properties of Cyclobutyl(piperazin-1-yl)methanone derivatives are another area of significant research interest. Studies have synthesized and tested various derivatives for their antimicrobial activity, with some demonstrating moderate to strong effects against different bacterial and fungal strains. This indicates the potential of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Mhaske, Shelke, Raundal, & Jadhav, 2014), (Patel, Agravat, & Shaikh, 2011), (Koca et al., 2005).
Tubulin Polymerization Inhibition and Cancer Cell Growth Arrest
Some Cyclobutyl(piperazin-1-yl)methanone derivatives have been identified as potent tubulin polymerization inhibitors, significantly hindering cancer cell growth. These derivatives can arrest the cell cycle of cancer cells, indicating their potential as chemotherapeutic agents (Manasa et al., 2020), (Prinz et al., 2017).
Corrosion Inhibition
The compound has been studied for its role in inhibiting corrosion, particularly on mild steel in acidic mediums. It demonstrates the potential to form protective layers on metal surfaces, thereby preventing corrosion and enhancing the longevity of the material under harsh conditions (Singaravelu, Bhadusha, & Dharmalingam, 2022), (Singaravelu & Bhadusha, 2022).
Propriétés
IUPAC Name |
cyclobutyl(piperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9(8-2-1-3-8)11-6-4-10-5-7-11;/h8,10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEJFACBGALXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



